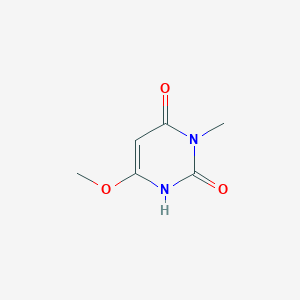![molecular formula C15H27NO4 B6603164 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid CAS No. 1849995-36-3](/img/structure/B6603164.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-Butoxycarbonylamino)-2-(4,4-dimethylcyclohexyl)acetic acid (TBCAA) is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments. TBCAA is a relatively new compound, having only been synthesized in the late 1990s.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has been widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides and peptidomimetics. This compound has also been used in the study of enzyme inhibition and drug metabolism. In addition, it has been used in the study of protein-protein interactions, as well as in the study of cellular signaling pathways. This compound has also been used in the study of the structure and function of proteins, and in the study of the structure and function of nucleic acids.
Mécanisme D'action
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid is a highly versatile compound that can be used for a variety of purposes. It acts as a chelating agent, binding to metals and other compounds in a reversible manner. This binding can be used to modify the properties of the compound, such as its solubility, reactivity, and stability. This compound can also act as a catalyst, accelerating the rate of chemical reactions. In addition, this compound can act as an inhibitor, preventing the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, helping to protect cells from oxidative damage. Studies have also shown that this compound can act as an anti-inflammatory agent, helping to reduce inflammation in the body. In addition, this compound has been studied for its potential to increase the activity of certain enzymes, such as cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound with a long shelf life, and it is also relatively non-toxic. In addition, it is relatively inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain types of experiments. In addition, this compound can react with certain compounds, making it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid. For example, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted to explore its potential to modulate the activity of enzymes, such as cytochrome P450 enzymes. Further research could also be conducted to explore the potential of this compound to act as a chelating agent, binding to metals and other compounds in a reversible manner. Finally, further research could be conducted to explore the potential of this compound to act as a catalyst, accelerating the rate of chemical reactions.
Méthodes De Synthèse
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid is synthesized through a multi-step process that involves the reaction of tert-butyl bromoacetate with 2-amino-2-methyl-1-propanol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is then extracted with dichloromethane. The extracted product is then reacted with 4,4-dimethylcyclohexyl bromide in the presence of a base, such as potassium carbonate, to form this compound. This method of synthesis is relatively simple and efficient, and can be used to produce large quantities of this compound.
Propriétés
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAOOWRUELYLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)

![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)

![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)

